BMS-754807 is a potent, reversible, small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) family kinases. [] This dual kinase inhibitor exhibits strong affinity for both IGF-1R and IR with a Ki value less than 2 nmol/L. [] BMS-754807 is currently in phase I development for potential use in treating various human cancers. []
BMS-754807 primarily acts by inhibiting the tyrosine kinase activity of both IGF-1R and IR. [, ] This dual inhibition disrupts downstream signaling pathways crucial for tumor cell growth, proliferation, and survival. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6